Absence of CNS Penetration
In a comparative in vivo rat study, trifluoperazine sulfoxide (TFP-SO) was undetectable in brain tissue, whereas the parent compound trifluoperazine (TFP) demonstrated significant association with brain microsomes at its peak concentration [1]. This differentiation was observed following low-dose oral administration (0.35 mg/kg p.o.), with the tissue distribution of the parent drug clearly separate from that of its sulfoxide metabolite [1]. The absence of brain penetration for TFP-SO represents a fundamental divergence in pharmacokinetic behavior from the pharmacologically active parent compound.
| Evidence Dimension | Brain tissue penetration and distribution |
|---|---|
| Target Compound Data | Not detected in brain tissue |
| Comparator Or Baseline | Trifluoperazine (TFP) significantly associated with brain microsomes at peak concentration |
| Quantified Difference | Absolute qualitative difference: presence vs. complete absence |
| Conditions | In vivo rat study; oral dose 0.35 mg/kg p.o.; brain tissue analysis post-administration |
Why This Matters
This differentiation is critical for neuroscience research applications, as it establishes trifluoperazine sulfoxide as a centrally inactive metabolite suitable for use as a negative control in CNS penetration studies, and for accurate quantification in bioanalytical assays without confounding CNS-derived signal.
- [1] Gaertner HJ, et al. Absorption, distribution and excretion of trifluoperazine in rats. Archives Internationales de Pharmacodynamie et de Therapie. 1975; 215(2): 177-190. PMID: 1164095. View Source
